N-Phenyl-2-anthramine chemical and physical properties
N-Phenyl-2-anthramine chemical and physical properties
The following technical guide details the chemical and physical properties, synthesis, and applications of N-Phenyl-2-anthramine.
CAS: 109871-20-7 | Formula: C₂₀H₁₅N | Class: Arylamino Anthracene
Executive Summary
N-Phenyl-2-anthramine (N-phenylanthracen-2-amine) is a fused polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core substituted at the 2-position with a phenylamino group.[1][2] Distinguished by its high thermal stability and efficient hole-transport capabilities, it serves as a critical building block in organic electronics, specifically Organic Light-Emitting Diodes (OLEDs), and as a donor moiety in fluorescent sensing dyads. This guide synthesizes its physicochemical profile, validated synthetic protocols, and electronic applications.[3]
Chemical Identity & Structural Characterization
The molecule features a rigid anthracene backbone which confers high quantum yield fluorescence, while the nitrogen lone pair at the 2-position introduces charge-transfer characteristics, modulating the HOMO/LUMO energy levels.
Table 1: Physicochemical Constants
| Property | Value | Condition/Note |
| IUPAC Name | N-phenylanthracen-2-amine | - |
| CAS Registry Number | 109871-20-7 | - |
| Molecular Weight | 269.34 g/mol | - |
| Appearance | Pale yellow to off-white solid | Crystalline powder |
| Melting Point | 202 °C | High purity (GC >98%) [1] |
| Boiling Point | 485.6 °C | Predicted @ 760 mmHg |
| Density | 1.203 g/cm³ | Predicted |
| Solubility | Soluble: DCM, Toluene, THFInsoluble: Water, Alcohols | Lipophilic character |
| SMILES | c1ccc(Nc2ccc3cc4ccccc4cc3c2)cc1 | - |
Electronic & Photophysical Properties
N-Phenyl-2-anthramine exhibits dual functionality: it acts as a hole-transporting material (HTM) due to the electron-rich amine and as a blue-emitting fluorophore.
-
Absorption: The compound typically shows strong
transitions in the UV region (350–400 nm) characteristic of the anthracene core. -
Fluorescence: Emission is observed in the blue-green region (420–460 nm). The presence of the phenylamine group can induce Intramolecular Charge Transfer (ICT) states, making the emission solvatochromic (sensitive to solvent polarity) [2].
-
Energy Levels:
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HOMO: Approx. -5.2 to -5.4 eV (Facilitates hole injection from ITO anodes).
-
LUMO: Approx. -2.2 to -2.4 eV.
-
Visualization: OLED Device Architecture
The following diagram illustrates the logical placement of N-Phenyl-2-anthramine within a standard OLED stack, highlighting its role in the Hole Transport Layer (HTL).
Figure 1: Architecture of an OLED device emphasizing the functional role of N-Phenyl-2-anthramine as a Hole Transport Layer (HTL) bridging the anode and emissive layer.
Synthesis & Purification Protocols
While classical Ullmann coupling can be used, modern synthesis favors Palladium-catalyzed Buchwald-Hartwig amination for higher yields and milder conditions.
Protocol: Pd-Catalyzed C-N Cross-Coupling
Objective: Synthesis of N-Phenyl-2-anthramine from 2-bromoanthracene and aniline.
Reagents:
-
2-Bromoanthracene (1.0 equiv)[4]
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Ligand: XPhos or BINAP (10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a steady stream of nitrogen, charge a flame-dried Schlenk flask with 2-bromoanthracene, NaOtBu, Pd(OAc)₂, and the phosphine ligand.
-
Solvation: Add anhydrous toluene via syringe. Degas the solvent prior to addition to prevent catalyst deactivation by oxygen.
-
Addition: Add aniline via syringe.
-
Reaction: Heat the mixture to 100–110 °C under nitrogen atmosphere for 12–24 hours. Monitor progress via TLC (eluent: Hexane/DCM).
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: Hexane → 10% DCM in Hexane) to yield the pale yellow solid.
-
Recrystallization: For electronic-grade purity (>99%), recrystallize from a Toluene/Ethanol mixture.
Visualization: Synthetic Pathway
The following diagram details the catalytic cycle and reaction flow for the synthesis.
Figure 2: Synthetic workflow for N-Phenyl-2-anthramine via Buchwald-Hartwig amination, highlighting the catalytic intervention and purification steps.
Applications & Research Frontiers
Organic Electronics (OLEDs)
N-Phenyl-2-anthramine serves as a precursor for high-performance Hole Transport Materials (HTMs). Its anthracene core provides thermal stability (high
-
Mechanism: The radical cation formed upon hole injection is stabilized by the delocalized
-system of the anthracene and the phenyl ring [3]. -
Performance: Derivatives are often copolymerized or used as side-chains in polymers (e.g., with carbazole) to prevent crystallization and improve film morphology.
Fluorescent Probes
The molecule acts as a donor in "Donor-Acceptor" (D-A) dyads.
-
Dyad Systems: When coupled with electron-deficient units (e.g., naphthalimide), it forms systems exhibiting efficient Intersystem Crossing (ISC) or Intramolecular Charge Transfer (ICT), useful for singlet oxygen generation or polarity sensing [2].
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Handle in a fume hood. Avoid inhalation of dust. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place away from light. Nitrogen atmosphere recommended to prevent long-term oxidation of the amine.
References
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Lab Pro Inc. N-Phenyl-2-anthramine Product Specifications. Retrieved from
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Chen, K., et al. (2021).[5] Intersystem Crossing and Electron Spin Selectivity in Anthracene‐Naphthalimide Compact Electron Donor‐Acceptor Dyads. ResearchGate. Retrieved from
-
Lee, S.H., et al. (2013).[6] Enhanced lifetime of organic light-emitting diodes using an anthracene derivative. Journal of Nanoscience and Nanotechnology. Retrieved from
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PubChem. N-phenylanthracen-2-amine Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 109871-20-7 Name: [xixisys.com]
- 2. 2-ANILINOANTHRACENE | CAS#:109871-20-7 | Chemsrc [chemsrc.com]
- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
